Cas no 62596-03-6 (5-(propan-2-yl)azepan-2-one)

5-(propan-2-yl)azepan-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Azepin-2-one, hexahydro-5-(1-methylethyl)-
- 5-(propan-2-yl)azepan-2-one
- EN300-77414
- AKOS033223632
- Z1197664821
- KSLKLDCFPUXPSH-UHFFFAOYSA-N
- 5-propan-2-ylazepan-2-one
- SCHEMBL4455443
- 62596-03-6
- 5-Isopropyl-azepan-2-one
- G35568
-
- インチ: InChI=1S/C9H17NO/c1-7(2)8-3-4-9(11)10-6-5-8/h7-8H,3-6H2,1-2H3,(H,10,11)
- InChIKey: KSLKLDCFPUXPSH-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1CCNC(=O)CC1
計算された属性
- せいみつぶんしりょう: 155.13111
- どういたいしつりょう: 155.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 29.1
5-(propan-2-yl)azepan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-77414-10.0g |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 95.0% | 10.0g |
$1101.0 | 2025-02-22 | |
Enamine | EN300-77414-0.05g |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 95.0% | 0.05g |
$42.0 | 2025-02-22 | |
Chemenu | CM389299-5g |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 95%+ | 5g |
$*** | 2023-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15250-5G |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 95% | 5g |
¥ 3,755.00 | 2023-03-14 | |
Chemenu | CM389299-1g |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 95%+ | 1g |
$*** | 2023-05-30 | |
1PlusChem | 1P01AIT6-250mg |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 95% | 250mg |
$138.00 | 2025-03-19 | |
Aaron | AR01AJ1I-50mg |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 95% | 50mg |
$83.00 | 2025-02-09 | |
Aaron | AR01AJ1I-1g |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 95% | 1g |
$377.00 | 2025-02-09 | |
Ambeed | A157810-1g |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 98% | 1g |
$181.0 | 2024-04-18 | |
A2B Chem LLC | AV69754-2.5g |
5-(propan-2-yl)azepan-2-one |
62596-03-6 | 95% | 2.5g |
$565.00 | 2024-04-19 |
5-(propan-2-yl)azepan-2-one 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
5-(propan-2-yl)azepan-2-oneに関する追加情報
Comprehensive Overview of 2H-Azepin-2-one, hexahydro-5-(1-methylethyl)- (CAS No. 62596-03-6)
2H-Azepin-2-one, hexahydro-5-(1-methylethyl)-, with the CAS number 62596-03-6, is a specialized organic compound that has garnered attention in various scientific and industrial applications. This seven-membered lactam structure, featuring a hexahydroazepinone core and an isopropyl substituent, exhibits unique chemical properties that make it valuable in pharmaceutical research, material science, and specialty chemical synthesis.
The molecular formula of this compound is C9H17NO, with a molecular weight of 155.24 g/mol. Its structural features include a saturated azepine ring system, which contributes to its stability and reactivity profile. The presence of the hexahydro-5-(1-methylethyl) moiety influences both its physical characteristics and potential biological activities, making it an interesting subject for medicinal chemistry studies.
In recent years, 2H-Azepin-2-one derivatives have become increasingly important in drug discovery programs. Researchers are particularly interested in how modifications to the hexahydroazepinone scaffold can affect bioactivity and pharmacokinetic properties. The isopropyl group at position 5 provides opportunities for further functionalization, allowing medicinal chemists to explore structure-activity relationships.
From a synthetic chemistry perspective, CAS 62596-03-6 serves as a valuable building block for more complex molecular architectures. Its lactam functionality makes it suitable for ring-opening reactions, while the saturated nature of the azepine ring offers stability advantages over aromatic analogs. These characteristics have led to its use in the development of novel polymers and specialty materials with tailored properties.
The compound's potential applications extend to the field of agrochemicals, where hexahydroazepinone derivatives have shown promise as precursors for crop protection agents. Its structural features may contribute to favorable environmental profiles and target specificity in agricultural applications, aligning with current trends toward sustainable pest management solutions.
Analytical characterization of 2H-Azepin-2-one, hexahydro-5-(1-methylethyl)- typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's purity and structural integrity, which are critical for research and industrial applications. Recent advances in analytical technology have improved the detection and quantification of such specialized heterocycles.
In material science, the azepinone ring system has attracted attention for its potential in creating novel polymers with unique thermal and mechanical properties. The incorporation of CAS 62596-03-6 into polymer backbones or as side-chain modifiers can influence material characteristics such as flexibility, biodegradability, and chemical resistance.
The safety profile of 2H-Azepin-2-one, hexahydro-5-(1-methylethyl)- has been studied in various contexts. While comprehensive toxicological data may be limited due to its specialized applications, standard laboratory handling procedures are recommended when working with this compound. Researchers should consult relevant safety data sheets and implement appropriate protective measures.
Market trends indicate growing interest in hexahydroazepinone-based compounds, particularly in the pharmaceutical sector. The demand for novel heterocyclic scaffolds in drug discovery continues to drive research into compounds like CAS 62596-03-6. Suppliers and manufacturers are responding to this demand by improving synthesis routes and scaling up production capabilities.
Environmental considerations for 2H-Azepin-2-one, hexahydro-5-(1-methylethyl)- include its biodegradability potential and ecological impact. Current research focuses on developing greener synthetic routes and understanding the environmental fate of such specialized heterocyclic compounds, reflecting the chemical industry's commitment to sustainability.
Future research directions for hexahydro-5-(1-methylethyl)-2H-azepin-2-one may explore its potential in emerging fields such as supramolecular chemistry and nanotechnology. The compound's structural features could make it suitable for creating molecular recognition systems or as a component in nanoscale materials with specialized functions.
For researchers working with CAS 62596-03-6, proper storage conditions are essential to maintain compound stability. Recommendations typically include protection from moisture and extreme temperatures, with storage in inert atmospheres when long-term preservation is required. These precautions help ensure consistent performance in experimental and industrial applications.
The synthesis of 2H-Azepin-2-one, hexahydro-5-(1-methylethyl)- has been optimized through various routes, with recent literature focusing on catalytic methods that improve yield and selectivity. These advances contribute to more efficient production processes and reduced environmental impact, aligning with green chemistry principles.
In conclusion, 2H-Azepin-2-one, hexahydro-5-(1-methylethyl)- (CAS No. 62596-03-6) represents an important structural motif in modern chemistry. Its applications span multiple disciplines, from pharmaceutical research to advanced materials development. As scientific understanding of hexahydroazepinone chemistry continues to grow, so too will the innovative uses for this versatile compound.
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